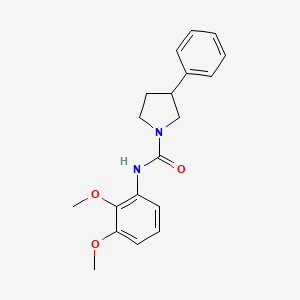

N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide

Description

N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxamide group, along with a 2,3-dimethoxyphenyl moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name |

N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-23-17-10-6-9-16(18(17)24-2)20-19(22)21-12-11-15(13-21)14-7-4-3-5-8-14/h3-10,15H,11-13H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQFKOJIOTZUQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,3-dimethoxyphenyl precursor, which is then subjected to a series of reactions to introduce the pyrrolidine and carboxamide functionalities. The reaction conditions often involve the use of reagents such as amines, carboxylic acids, and coupling agents under controlled temperatures and pH levels . Industrial production methods may involve optimization of these reactions to increase yield and purity, utilizing techniques such as continuous flow synthesis and advanced purification methods .

Chemical Reactions Analysis

N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide serves as a foundational compound in the synthesis of more complex organic molecules. Its structural properties allow for diverse chemical reactivity, making it a valuable intermediate in organic synthesis.

- Coordination Chemistry : The compound can act as a ligand in coordination chemistry, facilitating interactions with metal ions to form various complexes.

Biology

- Enzyme Inhibition : Research indicates that this compound exhibits potential in biological assays related to enzyme inhibition. It can bind to active sites of specific enzymes, inhibiting their activity through mechanisms such as hydrogen bonding and hydrophobic interactions .

- Receptor Binding : The compound has been studied for its ability to interact with various receptors, modulating their signaling pathways. This property is crucial for understanding its therapeutic potential.

Medicine

- Therapeutic Agent : Preliminary studies suggest that N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide may have applications as a therapeutic agent due to its interactions with molecular targets involved in disease pathways. Its potential use in drug development is being explored, particularly concerning its efficacy against specific diseases.

- Antimicrobial Activity : There is growing interest in the compound's antimicrobial properties. Research has shown that it may exhibit activity against Gram-positive bacteria by inhibiting bacterial RNA polymerase, which is essential for RNA synthesis.

Industry

- Material Science : The compound is being investigated for its potential applications in developing new materials with specific properties. For example, derivatives of this compound have shown interesting properties such as liquid crystallinity and self-assembly, which are relevant for creating functional materials.

Anticancer Activity

A study evaluated the anticancer properties of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide against various cancer cell lines. The results indicated significant cytotoxic effects on A549 human lung adenocarcinoma cells at concentrations of 100 µM, demonstrating its potential as an anticancer agent.

| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |

|---|---|---|---|

| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |

Antimicrobial Efficacy Assessment

In antimicrobial studies, N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide showed effective growth inhibition against several pathogens:

| Pathogen | Observed Effect |

|---|---|

| Klebsiella pneumoniae | Effective growth inhibition |

| Staphylococcus aureus | Effective growth inhibition |

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide can be compared with similar compounds such as:

3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl moiety but differs in its overall structure and biological activity.

Chalcones: These compounds have a similar aromatic structure and are known for their diverse biological activities.

Naphthopyrans: These compounds are structurally related and have applications in materials science due to their photochromic properties.

The uniqueness of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Biological Activity

N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is a synthetic compound belonging to the class of substituted pyrrolidinones. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related studies.

Chemical Structure and Properties

The molecular formula of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide is CHNO, with a molecular weight of approximately 340.42 g/mol. Its structure features a pyrrolidine ring, a phenyl group, and a 2,3-dimethoxyphenyl moiety, which contribute to its unique chemical properties.

Biological Activity Overview

Research into the biological activity of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide has indicated several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit activity against Gram-positive bacteria. The mechanism appears to involve inhibition of bacterial RNA polymerase, which disrupts RNA synthesis and bacterial growth.

- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes involved in critical biochemical pathways. For instance, related pyrrolidine derivatives have been identified as inhibitors of enoyl-acyl carrier protein reductase, an enzyme crucial for fatty acid synthesis.

- Cancer Therapeutics : The compound may also have implications in cancer therapy. Research indicates that certain structural analogs can modulate pathways involved in cell proliferation and apoptosis, suggesting that N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide could influence similar pathways .

The biological effects of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide are likely mediated through interactions with specific molecular targets:

- Binding to Enzymes : The compound may act as an inhibitor by binding to active sites on enzymes, thereby modulating their activity.

- Receptor Modulation : It may also interact with various receptors involved in signaling pathways that regulate cellular processes such as growth and apoptosis.

Data Summary Table

The following table summarizes key findings from studies on the biological activity of N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide and related compounds:

Case Studies

Several case studies have highlighted the potential applications of similar compounds:

- Antibacterial Efficacy : A study demonstrated that derivatives similar to N-(2,3-dimethoxyphenyl)-3-phenylpyrrolidine-1-carboxamide exhibited significant antibacterial activity against resistant strains of bacteria through RNA polymerase inhibition.

- Cancer Cell Line Studies : In vitro studies using cancer cell lines showed that certain analogs led to reduced cell viability and induced apoptosis through the modulation of key signaling pathways involved in cell survival .

Q & A

Q. How can computational tools like Monte Carlo tree search (MCTS) optimize synthetic routes for this compound?

- Methodological Answer : MCTS algorithms explore reaction pathways by simulating retrosynthetic steps, prioritizing high-yield routes. For example, MCTS-generated pathways may favor direct carboxamide coupling over multi-step protections, reducing byproducts. Validation involves comparing computed steps with literature protocols (e.g., triphosgene vs. carbodiimide-mediated coupling) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Orthogonal assays : Cross-validate results using independent methods (e.g., fluorescence polarization vs. surface plasmon resonance).

- Structural analogs : Test derivatives (e.g., trifluoromethyl or halogen-substituted variants) to isolate pharmacophores.

- Meta-analysis : Pool data from multiple studies, applying statistical models (e.g., random-effects) to account for variability in assay conditions .

Q. How does X-ray crystallography inform structure-activity relationship (SAR) studies for this compound?

- Methodological Answer : Crystallographic data reveal:

- Conformational flexibility : Torsion angles between pyrrolidine and aryl rings influence binding pocket compatibility.

- Hydrogen-bonding motifs : Carboxamide NH groups often interact with kinase ATP pockets (e.g., PI3Kδ).

- Electrostatic potential maps : Guide substitutions (e.g., fluorophenyl groups) to enhance target affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.